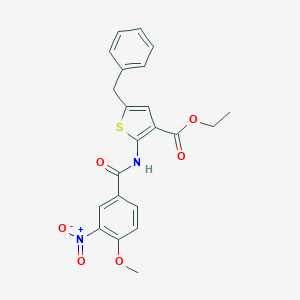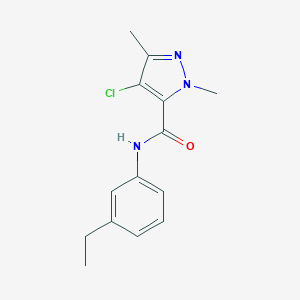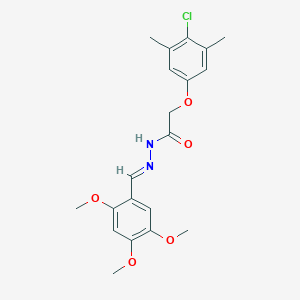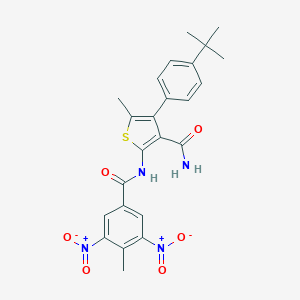
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C13H12N2O4S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a nitro group and a methoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Thiophene Formation: The thiophene ring is synthesized through cyclization reactions involving sulfur and carbonyl compounds.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methoxylation, and amidation processes, often carried out in batch reactors under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, methyl iodide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Thiophenes: Formed through substitution reactions involving the methoxy group.
科学研究应用
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and thiophene groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors.
相似化合物的比较
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H12N2O4S |
|---|---|
分子量 |
292.31g/mol |
IUPAC 名称 |
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4S/c1-8-5-6-20-12(8)13(16)14-10-4-3-9(19-2)7-11(10)15(17)18/h3-7H,1-2H3,(H,14,16) |
InChI 键 |
MBQHDLARKZAXKD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
规范 SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(4-ethylphenoxy)propanoyl]-4-methyl-3-nitrobenzohydrazide](/img/structure/B451010.png)

![Methyl 4-(2-chlorophenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B451014.png)



![Propyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B451024.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B451025.png)
![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B451026.png)
![2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B451027.png)
![2-Methyl 4-propyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451028.png)
![Methyl 5-methyl-4-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B451029.png)


